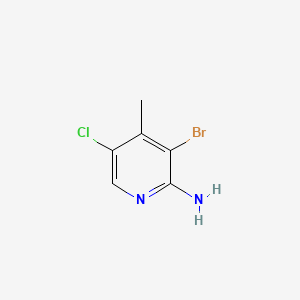![molecular formula C8H11BrClNO2S B598969 2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl CAS No. 1200575-83-2](/img/structure/B598969.png)
2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(4-Bromophenyl)sulfonyl]-ethanamine HCl” is a chemical compound with the CAS Number: 1200575-83-2. It has a molecular weight of 300.6 and its IUPAC name is 2-((4-bromophenyl)sulfonyl)ethan-1-amine hydrochloride .
Molecular Structure Analysis
The linear formula of this compound is C8H11BrClNO2S . The InChI code is 1S/C8H10BrNO2S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H .Physical And Chemical Properties Analysis
The compound is solid in physical form . More specific physical and chemical properties are not provided in the search results.Mechanism of Action
2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl acts as a buffer by binding to hydrogen ions and maintaining a constant pH. It also has the ability to chelate metal ions, which can be useful in experiments involving metalloproteins. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of intracellular pH.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in intracellular pH. This compound has also been shown to affect the activity of ion channels, which can have an impact on the transport of ions across cell membranes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl as a buffer is its ability to maintain a constant pH. It is also relatively inexpensive and easy to prepare. However, this compound has a relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has been shown to have some cytotoxic effects, which can limit its use in certain cell-based assays.
Future Directions
There are several future directions for the use of 2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl in scientific research. One area of interest is the development of new derivatives of this compound that have improved solubility and lower cytotoxicity. Another area of interest is the use of this compound in combination with other compounds to study the effects of pH on various biological processes. Additionally, there is potential for the use of this compound in the development of new therapies for diseases that involve abnormal pH regulation.
Synthesis Methods
2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl is synthesized by reacting 4-bromobenzenesulfonyl chloride with ethylenediamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the HCl salt of BES.
Scientific Research Applications
2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl is commonly used as a buffer in various biochemical and physiological experiments. It is particularly useful in experiments involving the measurement of intracellular pH, as it has a pKa of 7.4, which is close to the physiological pH of 7.2-7.4. This compound is also used in experiments involving the study of ion transport across cell membranes.
properties
IUPAC Name |
2-(4-bromophenyl)sulfonylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCIPWMKRDUQHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCN)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3h)-one](/img/structure/B598887.png)






![5-Oxa-2-azaspiro[3.5]nonane](/img/structure/B598902.png)




